1,1-Dimethylethyl 1-ethylcyclopropanecarboxyl ate
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Overview
Description
1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate is an organic compound with the molecular formula C10H18O2. It is also known as tert-butyl 1-ethylcyclopropanecarboxylate. This compound is characterized by a cyclopropane ring substituted with an ethyl group and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate can be synthesized through the esterification of 1-ethylcyclopropanecarboxylic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 1,1-dimethylethyl 1-ethylcyclopropanecarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the production scale and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethylethyl 1-ethylcyclopropanecarboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The cyclopropane ring can participate in ring-opening reactions under certain conditions, leading to the formation of linear or branched products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
Dimethyl 1,1-cyclopropanedicarboxylate: Contains two ester groups on a cyclopropane ring.
Ethyl 1-cyano-1-cyclopropanecarboxylate: Contains a cyano group instead of a tert-butyl ester group.
Uniqueness
1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with an ethyl group and a tert-butyl ester group. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C10H18O2 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
tert-butyl 1-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-5-10(6-7-10)8(11)12-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
DVCICAUDROZNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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